molecular formula C19H17Cl2N3O4 B2511185 2-(2,4-dichlorophenoxy)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 946365-56-6

2-(2,4-dichlorophenoxy)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2511185
CAS RN: 946365-56-6
M. Wt: 422.26
InChI Key: UCALOZJQODVVER-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H17Cl2N3O4 and its molecular weight is 422.26. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

  • Kitagawa and Asada (2005) studied compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide and found them to have significant root growth-inhibitory activity. One specific compound, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, demonstrated 76% inhibition of root growth in rape seedlings at a concentration of 5.0 x10^(-5) M (Kitagawa & Asada, 2005).

Antimicrobial and Antioxidant Activities

  • Devi et al. (2010) synthesized and tested compounds with a furan-2-yl moiety for antimicrobial and antioxidant activities. The study demonstrated the potential of these compounds in combating microbial infections and oxidative stress (Devi, Ramaiah, Roopa, & Vaidya, 2010).
  • Kumaraswamy et al. (2008) evaluated compounds including a naphtho[2,1-b]furan-2-carbonyl moiety for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing a broad spectrum of pharmacological applications (Kumaraswamy et al., 2008).

Anti-Cancer Properties

  • Tumosienė et al. (2020) synthesized novel derivatives containing furan and thiophene moieties and tested their antioxidant and anticancer activities. Some derivatives showed significant cytotoxicity against human cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Corrosion Inhibition

  • Ghazoui et al. (2017) investigated the use of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a compound structurally similar to the target compound, as a corrosion inhibitor for mild steel in hydrochloric acid. This highlights a potential application in material science and industrial chemistry (Ghazoui et al., 2017).

Photodegradation Studies

  • Climent and Miranda (1997) examined the photochemical degradation of dichlorprop, which shares a dichlorophenoxyl group with the target compound. Such studies are essential in understanding the environmental impact and degradation pathways of these compounds (Climent & Miranda, 1997).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4/c1-12(28-16-6-4-13(20)11-14(16)21)19(26)22-8-9-24-18(25)7-5-15(23-24)17-3-2-10-27-17/h2-7,10-12H,8-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCALOZJQODVVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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